3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid
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Overview
Description
3-Bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid is a versatile chemical compound with a unique structure that enables its use in various scientific research applications. This compound is known for its potential in the development of novel drugs, catalysts, and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid typically involves multiple steps, starting with the formation of the imidazo[4,3-c]oxazine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
3-Bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies.
Medicine: It has potential as a lead compound in drug discovery and development.
Industry: Its unique properties make it suitable for the creation of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can facilitate electrophilic substitution reactions, while the imidazo[4,3-c]oxazine core can engage in hydrogen bonding and other interactions.
Comparison with Similar Compounds
When compared to similar compounds, 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid stands out due to its unique structure and reactivity. Similar compounds include:
Imidazo[4,3-c]oxazine derivatives: These compounds share the imidazo[4,3-c]oxazine core but may have different substituents.
Brominated heterocycles: Other brominated compounds with similar heterocyclic structures.
Properties
CAS No. |
2680533-13-3 |
---|---|
Molecular Formula |
C7H7BrN2O3 |
Molecular Weight |
247 |
Purity |
95 |
Origin of Product |
United States |
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